molecular formula C20H26N4O3S B2855419 (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone CAS No. 1105232-87-8

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone

Cat. No.: B2855419
CAS No.: 1105232-87-8
M. Wt: 402.51
InChI Key: KHHXDJPVWDSHAM-UHFFFAOYSA-N
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Description

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
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Biological Activity

The compound (4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S with a molecular weight of approximately 412.5 g/mol. The structure features a thiazole ring, a piperazine moiety, and a nitrophenyl group, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. A study reported that thiazole-based compounds demonstrated IC50 values as low as 2.32 μM against M. tuberculosis H37Ra, indicating potent antitubercular activity .

Anticancer Potential

Thiazole-containing compounds have also been investigated for their anticancer properties. Research has shown that specific thiazole derivatives can induce apoptosis in cancer cells. For example, a related compound with structural similarities exhibited cytotoxic effects with IC50 values below 10 μM against various cancer cell lines, including A-431 and Jurkat cells . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been explored, with some studies indicating that these compounds can inhibit pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases where thiazoles may provide therapeutic benefits through their modulatory effects on immune responses .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives function as enzyme inhibitors, targeting specific pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between thiazole derivatives and target proteins, enhancing our understanding of their pharmacological profiles .

Case Studies

Several case studies highlight the efficacy of thiazole-based compounds:

  • Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. Among them, one derivative showed an IC90 value of 7.05 μM, demonstrating significant potential as an antitubercular agent .
  • Cytotoxicity Assessment : In vitro studies on human cell lines revealed that certain thiazole derivatives exhibited low toxicity while maintaining high anticancer activity, making them promising candidates for further development .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50/IC90 ValueReference
AntimicrobialThiazole Derivative2.32 μM (IC50)
AnticancerRelated Compound<10 μM (IC50)
Anti-inflammatoryThiazole DerivativeN/A

Properties

IUPAC Name

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-14-15(6-5-7-16(14)24(26)27)19(25)23-10-8-22(9-11-23)12-18-21-17(13-28-18)20(2,3)4/h5-7,13H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHXDJPVWDSHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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